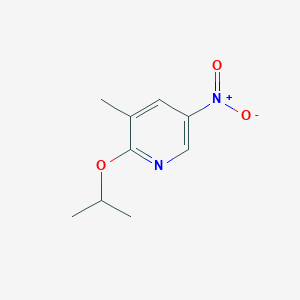
3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine is an organic compound with the molecular formula C9H12N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a methyl group at the third position, a nitro group at the fifth position, and an isopropoxy group at the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine typically involves the nitration of 3-methyl-2-(propan-2-yloxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be used to ensure consistent product quality and yield. The product is typically purified by recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
科学的研究の応用
3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-Methyl-2-(propan-2-yloxy)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-(propan-2-yloxy)pyridine: Lacks the methyl group, which may affect its chemical properties and reactivity.
3-Methyl-5-nitropyridine: Lacks the isopropoxy group, which can influence its solubility and reactivity.
Uniqueness
3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine is unique due to the combination of functional groups on the pyridine ring. The presence of the nitro, methyl, and isopropoxy groups provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-methyl-5-nitro-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)14-9-7(3)4-8(5-10-9)11(12)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHYJXNOZOQBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














